L-Phenylalanyl-L-tryptophyl-L-valyl-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanyl-L-tryptophyl-L-valyl-L-aspartic acid is a tetrapeptide composed of four amino acids: phenylalanine, tryptophan, valine, and aspartic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-tryptophyl-L-valyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide. Additionally, enzymatic methods can be used for peptide synthesis, where specific enzymes catalyze the formation of peptide bonds under mild conditions.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-tryptophyl-L-valyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
Oxidation: Kynurenine from tryptophan oxidation.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Phenylalanyl-L-tryptophyl-L-valyl-L-aspartic acid has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-tryptophyl-L-valyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-valyl-L-tryptophyl-L-aspartic acid: Similar structure but different sequence.
L-Tryptophyl-L-phenylalanyl-L-valyl-L-aspartic acid: Another tetrapeptide with a different sequence.
L-Valyl-L-phenylalanyl-L-tryptophyl-L-aspartic acid: Similar but with valine at the N-terminus.
Uniqueness
L-Phenylalanyl-L-tryptophyl-L-valyl-L-aspartic acid is unique due to its specific sequence, which determines its distinct biological activity and interactions. The arrangement of amino acids influences the peptide’s conformation, stability, and function, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
845509-90-2 |
---|---|
Molecular Formula |
C29H35N5O7 |
Molecular Weight |
565.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C29H35N5O7/c1-16(2)25(28(39)33-23(29(40)41)14-24(35)36)34-27(38)22(13-18-15-31-21-11-7-6-10-19(18)21)32-26(37)20(30)12-17-8-4-3-5-9-17/h3-11,15-16,20,22-23,25,31H,12-14,30H2,1-2H3,(H,32,37)(H,33,39)(H,34,38)(H,35,36)(H,40,41)/t20-,22-,23-,25-/m0/s1 |
InChI Key |
ONMNORGKQRUUSI-IVIIFCHOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.